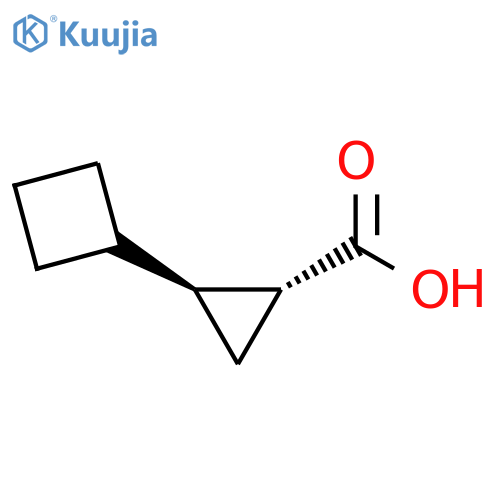

Cas no 1903835-66-4 (rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid)

rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid, trans

- rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid

-

- MDL: MFCD29912947

- インチ: 1S/C8H12O2/c9-8(10)7-4-6(7)5-2-1-3-5/h5-7H,1-4H2,(H,9,10)/t6-,7+/m0/s1

- InChIKey: OAPKUMLJROYWHA-NKWVEPMBSA-N

- ほほえんだ: [C@@H]1(C(O)=O)C[C@H]1C1CCC1

rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-253852-5.0g |

rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid |

1903835-66-4 | 95% | 5.0g |

$3355.0 | 2024-06-19 | |

| Enamine | EN300-253852-0.5g |

rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid |

1903835-66-4 | 95% | 0.5g |

$902.0 | 2024-06-19 | |

| 1PlusChem | 1P01C3II-500mg |

rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid, trans |

1903835-66-4 | 95% | 500mg |

$1177.00 | 2024-06-17 | |

| Aaron | AR01C3QU-250mg |

rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid, trans |

1903835-66-4 | 95% | 250mg |

$812.00 | 2025-02-14 | |

| Aaron | AR01C3QU-500mg |

rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid, trans |

1903835-66-4 | 95% | 500mg |

$1266.00 | 2025-02-14 | |

| Aaron | AR01C3QU-1g |

rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid, trans |

1903835-66-4 | 95% | 1g |

$1616.00 | 2025-02-14 | |

| Aaron | AR01C3QU-10g |

rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid, trans |

1903835-66-4 | 95% | 10g |

$6865.00 | 2025-02-14 | |

| 1PlusChem | 1P01C3II-5g |

rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid, trans |

1903835-66-4 | 95% | 5g |

$4209.00 | 2024-06-17 | |

| Aaron | AR01C3QU-50mg |

rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid, trans |

1903835-66-4 | 95% | 50mg |

$394.00 | 2025-02-14 | |

| Enamine | EN300-253852-10.0g |

rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid |

1903835-66-4 | 95% | 10.0g |

$4974.0 | 2024-06-19 |

rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid 関連文献

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acidに関する追加情報

Recent Advances in the Study of rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid (CAS: 1903835-66-4)

In recent years, the compound rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid (CAS: 1903835-66-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral cyclopropane derivative has shown promising potential as a building block for the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Its unique structural features, including the strained cyclopropane ring and the cyclobutyl substituent, contribute to its ability to interact with biological targets in a highly specific manner.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the use of rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid as a key intermediate in the synthesis of potent protease inhibitors. The researchers demonstrated that the compound's rigid structure could effectively mimic the transition state of peptide bond hydrolysis, leading to the development of inhibitors with nanomolar affinity for their target enzymes. This finding opens new avenues for the design of therapeutics targeting viral proteases and other disease-related enzymes.

Another significant advancement was reported in a Nature Communications paper (2024), where the compound was utilized in the construction of novel covalent inhibitors for KRAS G12C mutants. The cyclopropane moiety of rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid was found to facilitate selective binding to the mutant protein, while the carboxylic acid group enabled the formation of stable covalent adducts. This approach has shown remarkable promise in overcoming drug resistance in cancer therapy.

From a synthetic chemistry perspective, recent work published in Organic Letters (2023) has developed more efficient routes to produce rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid with improved enantiomeric purity. The new methodology employs asymmetric cyclopropanation reactions using chiral catalysts, achieving yields of up to 85% with excellent stereoselectivity (ee > 95%). This advancement addresses previous challenges in the large-scale production of the compound for pharmaceutical applications.

Pharmacokinetic studies of derivatives containing the rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid scaffold have revealed favorable drug-like properties, including good metabolic stability and acceptable oral bioavailability. These characteristics, combined with the compound's synthetic accessibility, make it an attractive platform for further medicinal chemistry optimization in various therapeutic areas.

Looking forward, researchers are particularly excited about the potential applications of this compound in central nervous system (CNS) drug discovery. Preliminary data presented at the 2024 American Chemical Society National Meeting suggests that appropriately modified derivatives can cross the blood-brain barrier effectively, opening possibilities for treating neurological disorders. Current efforts are focused on optimizing the balance between potency, selectivity, and brain penetration for specific CNS targets.

1903835-66-4 (rac-(1R,2S)-2-cyclobutylcyclopropane-1-carboxylic acid) 関連製品

- 2229545-55-3(ethyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate)

- 2228655-77-2(2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine)

- 2156714-10-0(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-6-hydroxyheptanoic acid)

- 1261668-98-7(2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride)

- 2411243-96-2(2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide)

- 2138507-72-7(2-(3-methylbutyl)-4-phenylfuran-3-carboxylic acid)

- 2141167-81-7(2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid)

- 1256477-09-4(2,2,5-Trimethylhexanal)

- 626-36-8(Ethyl allophanate)

- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)